

Application Notes and Protocols: IR 754 Carboxylic Acid in Multimodal Imaging Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B3028586*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction to IR 754 Carboxylic Acid

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its chemical structure features a carboxylic acid group, which enables covalent conjugation to various biomolecules and nanoparticles. The dye's absorption and emission properties in the NIR window (typically 650-900 nm) make it an ideal candidate for *in vivo* imaging applications. This spectral range benefits from reduced light scattering and minimal autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.^{[1][2]}

The versatility of **IR 754 Carboxylic Acid** extends to the development of multimodal imaging probes. By combining its fluorescent properties with other imaging modalities, such as photoacoustic (PA) imaging or radionuclide-based techniques (PET/SPECT), researchers can obtain complementary information for a more comprehensive understanding of biological processes.^{[3][4]} For instance, fluorescence imaging offers high sensitivity, while PA imaging can provide higher spatial resolution at greater depths.^{[3][5]}

These application notes provide an overview of the properties of **IR 754 Carboxylic Acid** and detailed protocols for its use in creating and characterizing multimodal imaging probes for preclinical research.

Physicochemical and Photophysical Properties

Quantitative data for **IR 754 Carboxylic Acid** is not extensively published. The following table summarizes its known properties and includes data from structurally similar heptamethine cyanine dyes for reference.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₃₃ IN ₂ O ₂	[6][7]
Molecular Weight	580.51 g/mol	[7]
Appearance	Green to dark green powder/crystal	[8][9]
Purity (HPLC)	>80.0%	[8]
Absorption Maximum (λ _{max})	745 - 750 nm (in methanol)	[8]
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)	[10]
Storage	4°C, sealed, protected from light and moisture	[7]

Experimental Protocols

Conjugation of IR 754 Carboxylic Acid to Antibodies

This protocol describes the covalent conjugation of **IR 754 Carboxylic Acid** to primary amine groups on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11]

Materials:

- **IR 754 Carboxylic Acid**
- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4, amine-free)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Purify the antibody to remove any amine-containing buffers or stabilizers.
 - Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
- Activation of **IR 754 Carboxylic Acid**:
 - Dissolve **IR 754 Carboxylic Acid** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
 - In a separate tube, prepare a fresh solution of EDC and NHS in reaction buffer (e.g., 10 mg/mL each).
 - Add a 5-10 fold molar excess of the EDC/NHS solution to the **IR 754 Carboxylic Acid** solution.
 - Incubate the mixture for 15-30 minutes at room temperature in the dark to form the NHS ester.
- Conjugation Reaction:

- Add the activated **IR 754 Carboxylic Acid** solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 5:1 to 10:1 is recommended.
- Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.
 - Collect the fractions containing the labeled antibody.

Workflow for Antibody Conjugation:

[Click to download full resolution via product page](#)

Caption: Workflow for the conjugation of **IR 754 Carboxylic Acid** to an antibody.

Characterization of the Antibody-Dye Conjugate

Determination of Dye-to-Protein Ratio (D/P):[\[12\]](#)

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorption maximum of IR 754 (A_{750}).
- Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
 - Protein Conc. (M) = $[A_{280} - (A_{750} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor (A_{280} of the free dye / A_{750} of the free dye) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm.
- Calculate the dye concentration:
 - Dye Conc. (M) = $A_{750} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of **IR 754 Carboxylic Acid** at its λ_{max} .
- Calculate the D/P ratio:
 - D/P = Dye Conc. (M) / Protein Conc. (M)

Preparation of IR 754-Labeled Nanoparticles

This protocol describes the encapsulation of **IR 754 Carboxylic Acid** into polymeric nanoparticles (e.g., PLGA) for multimodal imaging.[13]

Materials:

- **IR 754 Carboxylic Acid**
- PLGA (Poly(lactic-co-glycolic acid))
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)
- Magnetic stirrer and probe sonicator
- Centrifuge

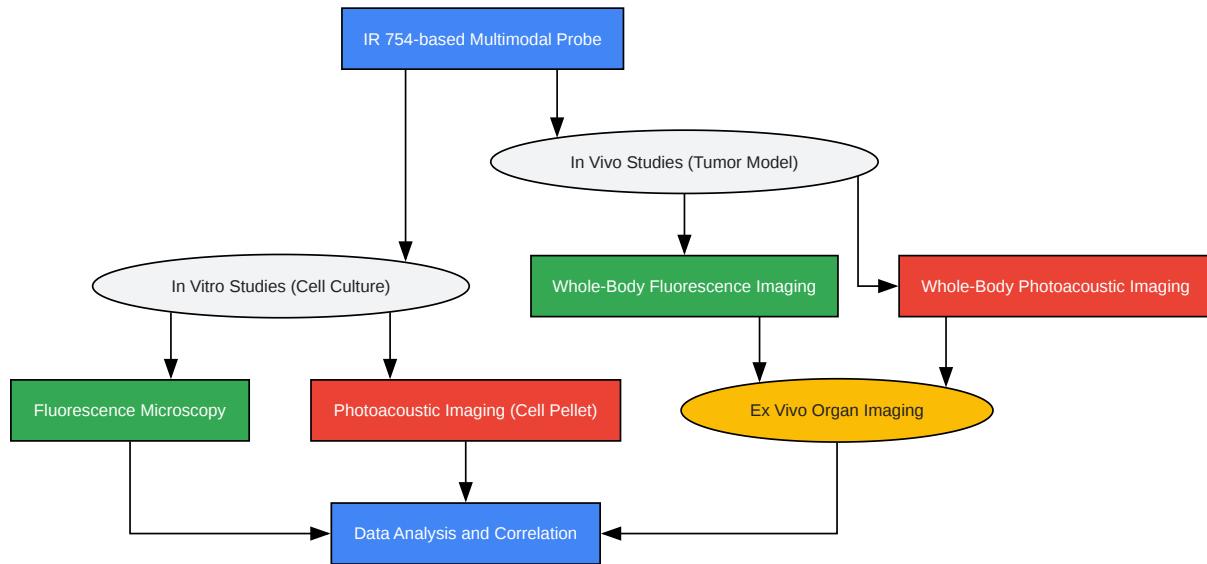
Procedure:

- Organic Phase Preparation:
 - Dissolve a defined amount of PLGA and **IR 754 Carboxylic Acid** in DCM.
- Emulsification:
 - Add the organic phase to the aqueous PVA solution while stirring vigorously.
 - Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.
- Solvent Evaporation:
 - Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
- Purification:
 - Collect the nanoparticles by centrifugation.
 - Wash the nanoparticles several times with deionized water to remove excess PVA and free dye.
- Resuspension and Storage:
 - Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

In Vitro and In Vivo Multimodal Imaging

This protocol outlines a general procedure for evaluating the multimodal imaging capabilities of an IR 754-based probe.

Cell Culture and In Vitro Imaging:

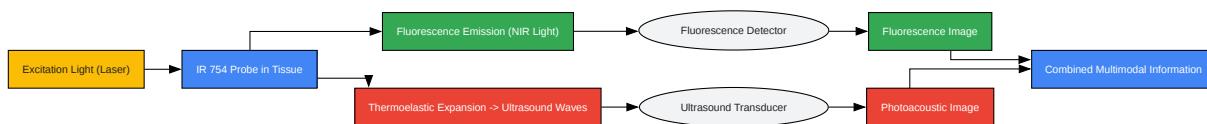

- Culture a relevant cancer cell line (e.g., expressing the target for an antibody conjugate).
- Incubate the cells with the IR 754-labeled probe at various concentrations and for different time points.

- Wash the cells to remove unbound probe.
- Image the cells using a fluorescence microscope with appropriate NIR filters.
- For photoacoustic imaging, image the cell pellet using a photoacoustic imaging system.

In Vivo Animal Imaging:[3]

- Induce tumors in immunocompromised mice by subcutaneous injection of cancer cells.
- Once tumors reach a suitable size, intravenously inject the IR 754-labeled probe.
- At various time points post-injection, perform whole-body fluorescence and photoacoustic imaging of the mice.
- For fluorescence imaging, use an in vivo imaging system with appropriate excitation and emission filters.
- For photoacoustic imaging, use a system with a tunable laser to acquire images at the absorption maximum of the probe and at a control wavelength.
- After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.

Experimental Workflow for Multimodal Imaging:



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro and in vivo multimodal imaging.

Signaling Pathways and Logical Relationships

The principle of multimodal imaging with an IR 754-based probe relies on the distinct physical principles of fluorescence and photoacoustics.

[Click to download full resolution via product page](#)

Caption: Principle of fluorescence and photoacoustic multimodal imaging.

Troubleshooting

Issue	Possible Cause	Solution
Low D/P ratio	Inefficient activation of the dye; low reactivity of the antibody.	Increase the molar excess of EDC/NHS; ensure the antibody buffer is amine-free and at the optimal pH; increase reaction time.
Probe aggregation	High D/P ratio leading to hydrophobicity; improper storage.	Optimize the D/P ratio; add stabilizing agents (e.g., PEG); store at 4°C and avoid freezing.
Weak in vivo signal	Poor probe stability; rapid clearance; insufficient dose.	Encapsulate the probe in nanoparticles to improve stability; increase the injected dose; optimize the imaging time point.
High background signal	Incomplete removal of free dye; non-specific binding.	Improve the purification method; include a blocking step in in vitro assays; use a targeted probe for in vivo imaging.

Conclusion

IR 754 Carboxylic Acid is a valuable tool for the development of multimodal imaging probes. Its NIR fluorescence properties, combined with the ability to be conjugated to a variety of targeting moieties and nanoparticles, enable its use in sophisticated imaging strategies. The protocols provided here offer a starting point for researchers to design and validate their own IR 754-based probes for advanced preclinical research in oncology and other fields. Further optimization of conjugation and imaging parameters will be necessary for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Activatable Cyanine Dyes for Selective Tumor Imaging Using Near-Infrared Fluorescence and Photoacoustic Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 6. IR 754 Carboxylic Acid - Immunomart [immunomart.com]
- 7. chemscene.com [chemscene.com]
- 8. IR 754 Carboxylic Acid | 2311980-68-2 | TCI EUROPE N.V. [tcichemicals.com]
- 9. IR 754 Carboxylic Acid - Starshinechemical [starshinechemical.com]
- 10. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging [mdpi.com]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: IR 754 Carboxylic Acid in Multimodal Imaging Probes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028586#ir-754-carboxylic-acid-in-multimodal-imaging-probes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com